

4,4,4-Trifluorobutan-2-ol synthesis and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,4,4-Trifluorobutan-2-ol**

Cat. No.: **B021308**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Properties of **4,4,4-Trifluorobutan-2-ol**

Introduction

4,4,4-Trifluorobutan-2-ol is a fluorinated secondary alcohol that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a chiral center adjacent to a trifluoromethyl (CF_3) group, makes it a valuable stereogenic building block. The incorporation of the CF_3 moiety into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the synthesis, properties, and applications of **4,4,4-Trifluorobutan-2-ol**, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is critical for its effective use in synthesis and application.

Key Physical and Chemical Properties

The properties of **4,4,4-Trifluorobutan-2-ol** are summarized in the table below, compiled from authoritative chemical databases.^[1]

Property	Value
IUPAC Name	4,4,4-trifluorobutan-2-ol
CAS Number	101054-93-7[1]
Molecular Formula	C ₄ H ₇ F ₃ O[1]
Molecular Weight	128.09 g/mol [1]
Appearance	Liquid
Boiling Point	118-119 °C[2]
SMILES	CC(CC(F)(F)F)O[1]
InChIKey	MZYWEUWEIXJPQ-UHFFFAOYSA-N[1]

Synthesis Methodologies

The synthesis of **4,4,4-Trifluorobutan-2-ol** can be accomplished through several strategic routes. The choice of method often depends on the desired scale, stereochemical outcome, and availability of starting materials.

Method 1: Reduction of 4,4,4-Trifluorobutan-2-one

The most direct and common laboratory-scale synthesis involves the reduction of the corresponding ketone, 4,4,4-Trifluorobutan-2-one. This approach is efficient and allows for both racemic and enantioselective preparations.

Causality of Reagent Choice:

- Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing ketones without affecting other sensitive functional groups. It is safer and easier to handle than more powerful hydrides.
- Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent. While effective, it is less selective and highly reactive with protic solvents, requiring anhydrous conditions and careful handling.

Asymmetric Reduction: For drug development applications, obtaining enantiomerically pure (S)- or (R)-**4,4,4-Trifluorobutan-2-ol** is often essential. This is achieved through asymmetric reduction using chiral catalysts or enzymes, which can provide high enantiomeric excess (ee).

Experimental Protocol: Racemic Synthesis via Ketone Reduction

- **Setup:** A round-bottom flask equipped with a magnetic stirrer is charged with 4,4,4-Trifluorobutan-2-one (1.0 eq) and a suitable solvent such as methanol or ethanol at 0 °C (ice bath).
- **Reduction:** Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** The reaction is stirred for 1-2 hours and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.
- **Quenching:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation to yield pure **4,4,4-Trifluorobutan-2-ol**.

1) NaBH₄, Methanol
2) Aqueous Workup

4,4,4-Trifluorobutan-2-one 4,4,4-Trifluorobutan-2-ol

[Click to download full resolution via product page](#)

Caption: Reduction of a trifluoromethyl ketone to the corresponding alcohol.

Method 2: Grignard Reaction Pathway

An alternative approach involves the construction of the carbon skeleton using a Grignard reaction. This method is valuable when the corresponding ketone is not readily available.


Reaction Logic: This pathway utilizes a nucleophilic attack of a methyl Grignard reagent on 3,3,3-trifluoropropanal. The resulting alkoxide is then protonated during an aqueous workup to yield the final secondary alcohol.

Experimental Protocol: Grignard Synthesis

- **Grignard Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether or THF. A small amount of methyl iodide is added to initiate the reaction. The remaining methyl iodide (1.0 eq) is added dropwise to maintain a gentle reflux.
- **Aldehyde Addition:** The freshly prepared methylmagnesium iodide solution is cooled to 0 °C. A solution of 3,3,3-trifluoropropanal (1.0 eq) in the same anhydrous solvent is added dropwise.
- **Reaction:** The mixture is allowed to warm to room temperature and stirred for several hours until the aldehyde is consumed (monitored by TLC/GC).
- **Workup:** The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
- **Purification:** The product is extracted, dried, and purified via distillation as described in Method 1.

Method 3: Industrial-Scale Synthesis Route

A patented method suitable for larger-scale production starts from 3-halogen-1,1,1-trifluoropropane.^[3] This multi-step process avoids some of the limitations of the previous methods and offers a stable and reliable yield for kilogram-scale amplification.^[3]

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis pathway from a halogenated precursor.[3]

Applications in Drug Development and Research

The trifluoromethyl group is a key pharmacophore. Its high electronegativity and steric profile can significantly alter a molecule's properties:

- **Metabolic Stability:** The C-F bond is exceptionally strong, making the CF_3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
- **Lipophilicity:** The CF_3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
- **Binding Interactions:** The group can participate in unique non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

4,4,4-Trifluorobutan-2-ol serves as a crucial chiral precursor for synthesizing complex molecules where these properties are desired. For instance, related trifluoromethylated

structures are key components in the synthesis of potent enzyme inhibitors, such as inhibitors for monoamine oxidase A (MAO-A).^[4] The enantioselective synthesis of such building blocks is paramount for developing stereochemically pure active pharmaceutical ingredients (APIs).^{[5][6]}

Safety and Handling

Proper handling of **4,4,4-Trifluorobutan-2-ol** is essential due to its potential hazards.

Information is derived from standard Safety Data Sheets (SDS).^{[7][8]}

- **Hazards:** The compound is generally flammable and may form explosive mixtures with air.^[7] ^[8] It can cause skin and serious eye irritation. Inhalation of vapors may cause respiratory irritation.
- **Personal Protective Equipment (PPE):** Always use in a well-ventilated chemical fume hood. Wear appropriate PPE, including:
 - Tightly fitting safety goggles or a face shield.^[7]
 - Chemical-resistant gloves (e.g., nitrile).
 - A protective lab coat.
- **Handling Precautions:** Keep away from heat, sparks, open flames, and other ignition sources.^{[7][8]} Use non-sparking tools and take precautionary measures against static discharge.^[7]
- **Storage:** Store in a cool, dry, and well-ventilated area in a tightly closed container.^[7]
- **First Aid:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.^{[7][8]}
 - **Skin:** Wash off immediately with plenty of soap and water.^[8]
 - **Inhalation:** Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.^{[7][8]}

- Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[\[7\]](#)

Conclusion

4,4,4-Trifluorobutan-2-ol is a cornerstone building block for modern organic and medicinal chemistry. Its synthesis, particularly via enantioselective routes, provides access to valuable chiral intermediates for drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling protocols is crucial for harnessing its full potential in a safe and effective manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4,4-Trifluorobutan-2-ol | C4H7F3O | CID 10285793 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents
[patents.google.com]
- 4. Practical synthesis of 4,4,4-trifluorocrotonaldehyde: a versatile precursor for the enantioselective formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4,4,4-Trifluorobutan-2-ol synthesis and properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b021308#4-4-4-trifluorobutan-2-ol-synthesis-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com